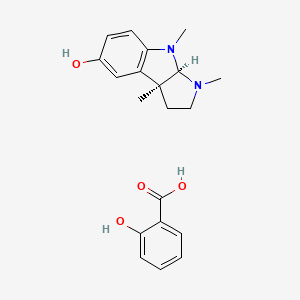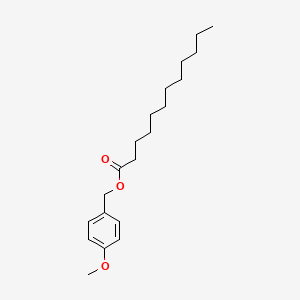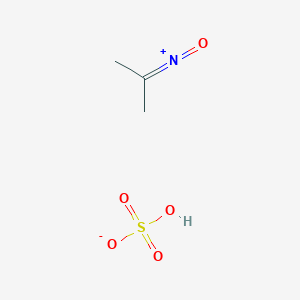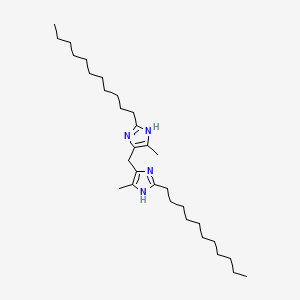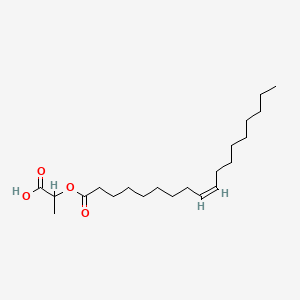
2-Butyl-1,3,2-dioxaphosphorinane 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-butil-1,3,2-dioxafosforinano 2-óxido es un compuesto organofosforado que pertenece a la clase de los 1,3,2-dioxafosforinanos. Estos compuestos se caracterizan por un anillo de seis miembros que contiene átomos de fósforo, oxígeno y carbono. La presencia del átomo de fósforo en la estructura del anillo confiere propiedades químicas y biológicas únicas a estos compuestos, lo que los hace significativos en diversos campos como la química medicinal y la ciencia de los pesticidas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-butil-1,3,2-dioxafosforinano 2-óxido generalmente implica la reacción de alcohol butílico con oxicloruro de fósforo en presencia de una base como la trietilamina. La reacción procede a través de la formación de un ácido fosforoclórico intermedio, que luego se cicla para formar el anillo dioxafosforinano deseado .
Métodos de producción industrial
La producción industrial del 2-butil-1,3,2-dioxafosforinano 2-óxido sigue rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto. El uso de reactores de flujo continuo y sistemas automatizados ayuda a mantener condiciones de reacción constantes y a escalar el proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-butil-1,3,2-dioxafosforinano 2-óxido experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para formar óxidos de fosfina.
Reducción: Las reacciones de reducción pueden convertir el grupo óxido en un grupo hidroxilo.
Sustitución: El grupo butilo se puede sustituir por otros grupos alquilo o arilo en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el agua yodada.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios óxidos de fosfina, derivados hidroxilados y dioxafosforinanos sustituidos .
Aplicaciones en investigación científica
El 2-butil-1,3,2-dioxafosforinano 2-óxido tiene varias aplicaciones en investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como ligando en química de coordinación.
Biología: Se estudia su potencial como inhibidor enzimático y su papel en las vías bioquímicas.
Medicina: Se investiga por sus propiedades antitumorales y su posible uso en el desarrollo de fármacos.
Industria: Se utiliza en la producción de pesticidas y como estabilizador en la química de polímeros
Aplicaciones Científicas De Investigación
2-Butyl-1,3,2-dioxaphosphorinane 2-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Investigated for its antitumor properties and potential use in drug development.
Industry: Utilized in the production of pesticides and as a stabilizer in polymer chemistry
Mecanismo De Acción
El mecanismo de acción del 2-butil-1,3,2-dioxafosforinano 2-óxido implica su interacción con dianas moleculares como enzimas y receptores. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo, lo que impide la unión del sustrato y la actividad catalítica posterior. Esta inhibición puede conducir a diversos efectos biológicos, incluida la actividad antitumoral y la regulación enzimática .
Comparación Con Compuestos Similares
Compuestos similares
- 2-Metoxí-2-oxo-1,3,2-dioxafosforinano
- 2-Butiltio-2-oxo-1,3,2-oxazofosforinano
- 2-Butiltio-2-tio-1,3,2-dioxafosforinano
Unicidad
El 2-butil-1,3,2-dioxafosforinano 2-óxido es único debido a su sustitución butílica específica, que confiere propiedades químicas y biológicas distintas. En comparación con sus análogos, exhibe diferentes patrones de reactividad y actividades biológicas, lo que lo convierte en un compuesto valioso para diversas aplicaciones .
Propiedades
Número CAS |
118792-93-1 |
|---|---|
Fórmula molecular |
C7H15O3P |
Peso molecular |
178.17 g/mol |
Nombre IUPAC |
2-butyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C7H15O3P/c1-2-3-7-11(8)9-5-4-6-10-11/h2-7H2,1H3 |
Clave InChI |
YLEFPUAVFXQROD-UHFFFAOYSA-N |
SMILES canónico |
CCCCP1(=O)OCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




